molecular formula C5H2BrFIN B13916983 2-Bromo-3-fluoro-6-iodopyridine

2-Bromo-3-fluoro-6-iodopyridine

Cat. No.: B13916983
M. Wt: 301.88 g/mol
InChI Key: RBNCYSWPRFHTDW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, fluorine, and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by iodination. The reaction conditions often involve the use of reagents such as lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) under inert atmosphere at low temperatures .

Industrial Production Methods: Industrial production methods for fluoropyridine compounds, including this compound, often utilize improved Blaz-Schiemann reactions or denitrification processes. These methods are designed to overcome the harsh reaction conditions and multiple side reactions typically associated with fluorination processes. The reactions are optimized for solvent selection and condition control to achieve higher yields suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Copper(I) iodide, tert-butyl nitrite, acetonitrile.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. Under basic conditions, the compound can undergo heterolytic cleavage, forming reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoro-3-iodopyridine
  • 3-Bromo-2-fluoro-6-iodopyridine
  • 2-Fluoro-3-iodopyridine

Comparison: Compared to other halogenated pyridine derivatives, 2-Bromo-3-fluoro-6-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine atoms. This unique substitution pattern imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in synthetic chemistry and biological research .

Properties

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

IUPAC Name

2-bromo-3-fluoro-6-iodopyridine

InChI

InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

RBNCYSWPRFHTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)Br)I

Origin of Product

United States

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